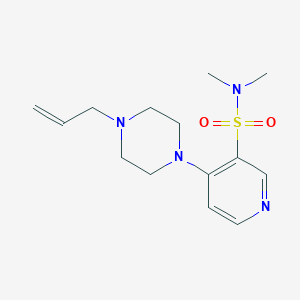
ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound belongs to the pyran carboxylate family and is known for its ability to inhibit the activity of the bromodomain-containing protein 4 (BRD4).
作用機序
The ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor exerts its anticancer effects by inhibiting the activity of the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate protein. This protein plays a crucial role in the regulation of gene expression, and its overexpression has been linked to the development and progression of cancer. By inhibiting the activity of ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor can prevent the expression of genes that are necessary for cancer cell survival and proliferation.
Biochemical and Physiological Effects
The ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. Additionally, the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for tumor growth and metastasis.
実験室実験の利点と制限
The ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor in lab experiments. For example, this compound is highly toxic and can cause cell death at high concentrations. Additionally, the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor is not selective for ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate and can also inhibit the activity of other bromodomain-containing proteins.
将来の方向性
There are several future directions for the study of the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor. One potential application is in the development of combination therapies for cancer treatment. Studies have shown that the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor can sensitize cancer cells to chemotherapy, and combining the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor with traditional chemotherapy drugs may improve treatment outcomes. Additionally, there is potential for the development of more selective ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitors that can target specific domains of the protein. Finally, the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor may have applications in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease, which are also linked to the activity of the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate protein.
合成法
The synthesis of ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate involves a multistep process that includes the reaction of 5-bromo-2-thiophene carboxylic acid with thionyl chloride, followed by the reaction of the resulting compound with ethyl acetoacetate. The final product is obtained by the reaction of the intermediate with methyl cyanoacetate and ammonium acetate.
科学的研究の応用
The ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. Additionally, the ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate inhibitor has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
特性
製品名 |
ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
|---|---|
分子式 |
C14H13BrN2O3S |
分子量 |
369.24 g/mol |
IUPAC名 |
ethyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C14H13BrN2O3S/c1-3-19-14(18)11-7(2)20-13(17)8(6-16)12(11)9-4-5-10(15)21-9/h4-5,12H,3,17H2,1-2H3 |
InChIキー |
OKYFGGIWVCKSBN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(S2)Br)C#N)N)C |
正規SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(S2)Br)C#N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215327.png)
![N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}-N-propionylpropanamide](/img/structure/B215331.png)



![3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyridinamine](/img/structure/B215339.png)
![N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B215341.png)

![4-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B215344.png)


![Bis(3,4,5-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate](/img/structure/B215350.png)

![N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide](/img/structure/B215352.png)